2-Bromo-1-cyclopropyl-4-methylbenzene
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Overview
Description
2-Bromo-1-cyclopropyl-4-methylbenzene is an organic compound with the molecular formula C10H11Br. It is a derivative of benzene, where a bromine atom is substituted at the second position, a cyclopropyl group at the first position, and a methyl group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-cyclopropyl-4-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-cyclopropyl-4-methylbenzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-cyclopropyl-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation at the benzylic position to form corresponding benzoic acid derivatives.
Reduction Reactions: The bromine atom can be reduced to form 1-cyclopropyl-4-methylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-cyclopropyl-4-methylbenzene.
Scientific Research Applications
2-Bromo-1-cyclopropyl-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-cyclopropyl-4-methylbenzene in chemical reactions involves the formation of reactive intermediates such as benzylic carbocations or radicals. These intermediates can undergo further transformations depending on the reaction conditions and reagents used. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-isopropyl-4-methylbenzene: Similar structure with an isopropyl group instead of a cyclopropyl group.
2-Bromo-4-(cyclopropylmethyl)-1-methylbenzene: Similar structure with a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness
2-Bromo-1-cyclopropyl-4-methylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive compounds .
Properties
Molecular Formula |
C10H11Br |
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Molecular Weight |
211.10 g/mol |
IUPAC Name |
2-bromo-1-cyclopropyl-4-methylbenzene |
InChI |
InChI=1S/C10H11Br/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3 |
InChI Key |
FDXJWNQLFJDPET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)Br |
Origin of Product |
United States |
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